2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Overview
Description
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and nitro groups, linked to a tetrahydroisoquinoline moiety via a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a cyclocondensation reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This step often requires mild conditions and can be catalyzed by various metal catalysts such as ruthenium or copper .
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Substitution Reactions: : The bromine, methyl, and nitro groups are introduced through electrophilic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
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Coupling with Tetrahydroisoquinoline: : The final step involves coupling the substituted pyrazole with tetrahydroisoquinoline via a propanoyl linker. This can be achieved through an acylation reaction using propanoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding alcohols or ketones .
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Reduction: : Reduction of the nitro group can yield amines, which can further participate in various organic transformations .
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Substitution: : The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to a variety of derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole, 3-bromo-5-methyl-: This compound shares a similar pyrazole ring structure but differs in the position and type of substituents.
2-Bromo-5-methyl-1,3,4-thiadiazole: Another heterocyclic compound with bromine and methyl substituents, but with a different core structure.
Uniqueness
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is unique due to its combination of a substituted pyrazole ring and a tetrahydroisoquinoline moiety.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O3/c1-10-14(17)15(21(23)24)18-20(10)11(2)16(22)19-8-7-12-5-3-4-6-13(12)9-19/h3-6,11H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAXVDNLOKLWLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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